1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione
Description
The compound 1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-5,5-dione is a highly substituted heterocyclic molecule featuring a thienoimidazole core. Key structural attributes include:
- Substituents: 1-position: A 2-methoxy-5-nitrophenyl group, introducing electron-withdrawing (nitro) and electron-donating (methoxy) effects. 3-position: A phenyl ring, contributing steric bulk and aromatic interactions.
- Functional groups: Two 5,5-dione moieties, which may influence solubility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
3-(2-methoxy-5-nitrophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-26-17-8-7-13(21(22)23)9-14(17)20-16-11-28(24,25)10-15(16)19(18(20)27)12-5-3-2-4-6-12/h2-9,15-16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOVSKOAXRVIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione typically involves multi-step reactions. One common method includes the condensation of 2-methoxy-5-nitrobenzaldehyde with thiourea and phenylacetic acid under acidic conditions to form the thieno[3,4-d]imidazole core. This is followed by oxidation and sulfonation reactions to introduce the thione and dioxide functionalities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as copper or palladium may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, compounds containing thieno[3,4-d]imidazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated a related thieno[3,4-d]imidazole derivative for its antitumor activity against human cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity. The mechanism of action was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Similar thieno[3,4-d]imidazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.
Case Study: Antimicrobial Evaluation
In a comparative study, several thieno[3,4-d]imidazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the core structure can enhance antimicrobial potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione.
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances solubility and bioavailability |
| Nitro group | Increases electron affinity; potential for interaction with DNA |
| Sulfanylidene group | Modulates reactivity towards biological targets |
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole core can bind to metal ions or enzymes, inhibiting their activity and affecting biological pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thienoimidazole and Imidazole Derivatives
Key Observations :
- The target compound’s thienoimidazole core distinguishes it from simpler imidazole derivatives, offering enhanced rigidity and electronic diversity .
- Substituent variations (e.g., nitro, methoxy, phenyl) influence electronic and steric profiles compared to halogenated or alkylated derivatives .
Physicochemical and Electronic Properties
- Nitro Group : Electron-withdrawing nature increases acidity of adjacent protons, contrasting with electron-donating methoxy groups in the target compound .
- Sulfanylidene vs. Thione/Thiol : The thiocarbonyl group in the target may enhance electrophilicity compared to thiol or disulfide derivatives .
- Solubility : The dual dione groups improve water solubility relative to fully aromatic imidazoles (e.g., tetraphenylimidazole) .
Biological Activity
The compound 1-(2-methoxy-5-nitrophenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione is a member of the imidazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a nitrophenyl group and a thieno[3,4-d]imidazole core suggests potential interactions with biological targets.
Cytotoxicity
Research indicates that compounds within the imidazole class exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related imidazole derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of key signaling pathways.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | < 5 | Apoptosis induction, G2/M arrest |
| 2 | HepG2 | Moderate | VEGFR-2 inhibition |
| 3 | HCT-116 | Moderate | Cell cycle arrest |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
In a study focusing on similar imidazole derivatives, compounds demonstrated cytotoxic effects across MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines. The most potent compound exhibited an IC50 value of less than 5 μM against all tested cell lines, indicating strong antiproliferative activity .
The biological activity of the compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells, evidenced by increased percentages of early and late apoptotic cells when treated with specific concentrations.
- Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with the compound led to significant cell cycle arrest at the G2/M phase, preventing further cell division .
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on key kinases involved in cancer progression, such as VEGFR-2 and B-Raf .
Study 1: Anticancer Activity
A recent investigation into the anticancer properties of imidazole derivatives highlighted their ability to inhibit tumor growth in vitro. The study utilized MTT assays to evaluate cell viability across various concentrations. The results confirmed a dose-dependent response with significant reductions in viable cell counts at higher concentrations .
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanisms behind the observed cytotoxicity. Using flow cytometry and Annexin V assays, researchers demonstrated that treatment with the compound resulted in increased apoptosis rates in MCF-7 cells, correlating with G2/M phase arrest. This suggests that the compound may serve as a potential lead for developing novel anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
